cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Description

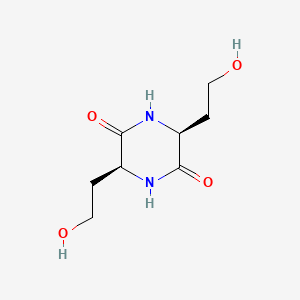

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is a cyclic diketopiperazine (DKP) derivative with a six-membered piperazine-2,5-dione core substituted at the 3- and 6-positions by 2-hydroxyethyl groups in a cis configuration. Its molecular formula is C₈H₁₄N₂O₄, with a molecular weight of 202.21 g/mol .

Properties

IUPAC Name |

(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISBBFTTVKSNK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1C(=O)NC(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353125 | |

| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333325-24-8 | |

| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.

Substitution: The hydroxyethyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various piperazine derivatives .

Scientific Research Applications

Chemical Synthesis

Cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as:

- Oxidation : Hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The compound can be reduced to yield derivatives with different functional groups.

- Substitution : Hydroxyethyl groups can be replaced with other functional groups through nucleophilic substitution reactions .

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes, Carboxylic Acids | Potassium permanganate |

| Reduction | Various Functional Derivatives | Sodium borohydride |

| Substitution | Functionalized Derivatives | Various nucleophiles |

Biological Research

The compound is being studied for its interactions with biomolecules and potential biological activities. It has shown promise in:

- Antioxidant Activity : Research indicates that derivatives of this compound may exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells.

- Drug Development : Due to its structural properties, it is being explored as a precursor for synthesizing novel therapeutic agents targeting various diseases .

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects:

- Antimicrobial Properties : Studies have suggested that it may possess antimicrobial activity against certain pathogens.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective roles, making it a candidate for further research in neurodegenerative diseases .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Polymer Production : It can be used as a monomer in the synthesis of polymers with specific properties.

- Cosmetic Formulations : Its hydrophilic nature makes it suitable for inclusion in cosmetic products for skin hydration .

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various piperazine derivatives, including this compound. The results demonstrated significant free radical scavenging activity compared to standard antioxidants.

Case Study 2: Antimicrobial Evaluation

Research conducted at a pharmaceutical laboratory assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at concentrations of 100 µg/mL.

Mechanism of Action

The mechanism of action of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Piperazine-2,5-dione Derivatives

Substituent Effects on Physicochemical Properties

Piperazine-2,5-diones are highly tunable through substituent modifications. Key analogs and their properties are compared below:

Table 1: Substituent Effects on Lipophilicity and Solubility

Notes:

- Hydroxyethyl groups in the target compound confer higher solubility (logSw) compared to methyl or benzylidene substituents due to hydrogen bonding .

- Methyl groups increase lipophilicity (logP) but reduce solubility, limiting therapeutic applications .

- Lipidoids like cKK-E12 prioritize lipophilicity for drug delivery, contrasting with the hydrophilic nature of hydroxyethyl derivatives .

Anticancer Potential

- Phenylahistin/Plinabulin : These analogs with imidazole or benzylidene groups exhibit potent microtubule disruption and anticancer activity (IC₅₀ < 10 μM in H1N1 influenza virus) . Their lipophilic substituents enhance membrane permeability .

- However, it could serve as a scaffold for prodrugs requiring aqueous solubility .

Antimicrobial and Anti-inflammatory Activity

- Thiosilvatins (e.g., cis-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio) DKP): Sulfur-containing analogs show antimicrobial properties but face metabolic instability .

- Hydroxyethyl DKP : Polar groups may reduce cytotoxicity, making it suitable for cartilage regeneration or anti-inflammatory applications, as seen in other DKPs .

Antioxidant Activity

Biological Activity

Cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, also known as (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione, is a chemical compound characterized by a piperazine ring with hydroxyethyl substituents. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its unique structural properties and potential biological activities.

- Molecular Formula : C8H14N2O4

- Molecular Weight : 202.21 g/mol

- CAS Number : 1333325-24-8

- Solubility : Highly soluble in water (464 mg/ml) .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl groups enhance the compound's binding affinity to target proteins and enzymes, potentially influencing their activity and function. The specific pathways and molecular targets remain an area of active research .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that derivatives of piperazine compounds exhibit antimicrobial properties. The presence of hydroxyethyl groups may enhance these effects by improving solubility and bioavailability .

- Antitumor Effects : Preliminary investigations have indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation or induction of apoptosis .

- Neuroprotective Properties : Some studies have explored the neuroprotective potential of piperazine derivatives in models of neurodegeneration. The ability to modulate neurotransmitter systems could be a significant area for future research .

Case Study 1: Antimicrobial Activity

A study conducted on various piperazine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed to determine efficacy:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Other Piperazine Derivatives | 30 - 70 | E. coli, Pseudomonas aeruginosa |

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Q & A

Basic: What are the established synthetic routes for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, and what methodological considerations are critical for yield optimization?

Answer:

The compound can be synthesized via dimerization/cyclization reactions of α-halogenoacetamides under transition metal-free conditions, as demonstrated in domino reactions that promote carbon-carbon coupling . Advanced protocols include Ugi multicomponent reactions (MCRs) using alkynyl inputs, where selective formation of the piperazine-2,5-dione core is achieved by optimizing reaction conditions (e.g., NaH as a base at room temperature) . Catalytic reduction of dibenzylidene precursors (e.g., using zinc/acetic acid) also provides access to cis-substituted derivatives . Key considerations include solvent polarity, temperature control, and stoichiometric ratios to minimize byproducts like β-lactams .

Basic: Which spectroscopic and computational methods are most reliable for structural elucidation of piperazine-2,5-dione derivatives?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for assigning proton and carbon environments, while HRESIMS confirms molecular weight and fragmentation patterns . For stereochemical determination, electronic circular dichroism (ECD) combined with theoretical calculations (e.g., DFT) resolves absolute configurations . Modified Mosher’s method can differentiate enantiomers by analyzing ester derivatives . X-ray crystallography is recommended for unambiguous confirmation of crystal packing and hydrogen-bonding networks .

Advanced: How do structural modifications (e.g., hydroxyethyl substituents) influence the immunosuppressive or anticancer activity of piperazine-2,5-dione derivatives?

Answer:

The cis-3,6-bis(2-hydroxyethyl) substitution enhances solubility and hydrogen-bonding capacity, which correlates with bioactivity. For example, janthinolide C (a related derivative) showed immunosuppressive activity (IC = 1.3 μM) in murine splenocytes, attributed to its oxime and methoxy groups stabilizing ligand-receptor interactions . In anticancer studies, tryptamine-piperazine-2,5-dione conjugates exhibit cytotoxicity via 5-HT receptor modulation, where the hydroxyethyl groups may improve membrane permeability . Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents at the 3,6-positions enhance metabolic stability .

Advanced: What experimental evidence supports the role of this compound in inhibiting advanced glycation end products (AGEs)?

Answer:

Piperazine-2,5-dione derivatives reduce AGE accumulation in human dermal fibroblasts by chelating transition metals (e.g., Fe) and blocking methylglyoxal (MG)-induced glycation. Carnosine analogs, including hydroxyethyl-substituted variants, show significant AGE suppression in epidermal and reticular dermis layers, validated via fluorescence assays and LC-MS quantification of carboxymethyllysine (CML) adducts . Experimental designs should include negative controls (e.g., aminoguanidine) and measure crosslinking reduction using collagenase digestion assays .

Advanced: How can researchers resolve contradictions in reported antibacterial activity data for piperazine-2,5-dione derivatives?

Answer:

Discrepancies in MIC values (e.g., against Staphylococcus aureus) may arise from strain variability, solvent effects (DMSO vs. aqueous buffers), or assay conditions (static vs. dynamic cultures). For example, 3,6-bis(aryl)methylidene derivatives showed variable activity depending on substituent hydrophobicity . Standardization using CLSI guidelines, coupled with time-kill assays and biofilm inhibition studies, can clarify mechanisms . Synergy testing with β-lactams or efflux pump inhibitors is recommended to address resistance .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Use PPE (nitrile gloves, safety goggles) to prevent skin/eye irritation . Handle in a fume hood to avoid inhalation of fine particulates . Store in sealed containers under inert gas (N) at 2–8°C to prevent hydrolysis . In case of spills, neutralize with non-combustible absorbents (e.g., vermiculite) and dispose via hazardous waste channels . Toxicity data gaps necessitate pre-testing in cell viability assays (e.g., MTT) before in vivo studies .

Advanced: What mechanistic insights explain the anticancer activity of tryptamine-piperazine-2,5-dione conjugates?

Answer:

These conjugates induce apoptosis via dual mechanisms: (1) 5-HT receptor agonism, which triggers caspase-3/7 activation, and (2) ROS generation through mitochondrial membrane depolarization . Flow cytometry with Annexin V/PI staining and Seahorse metabolic profiling can differentiate necrotic vs. apoptotic pathways. In silico docking studies (e.g., AutoDock Vina) further reveal binding affinities for kinase targets like PI3K/Akt .

Advanced: How can regioselective modifications of the piperazine-2,5-dione core enhance bioactivity or reduce off-target effects?

Answer:

Introducing electron-deficient groups (e.g., chlorobenzylidene) at the 3,6-positions improves metabolic stability and target selectivity, as shown in catalytic hydrogenation studies . For immunosuppression, N-mediated methoxy or oxime groups enhance steric hindrance, reducing CYP450-mediated degradation . Computational tools (e.g., SwissADME) predict ADME properties, guiding rational design to minimize hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.